molecular formula C18H19N3O B5212443 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B5212443
M. Wt: 293.4 g/mol
InChI Key: HHSLUIKBLCFCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include methyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where various substituents can be introduced to the indole or quinazolinone rings.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing cellular pathways and processes. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 7-METHYL-2-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Tryptophan: An essential amino acid with a similar indole structure.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

What sets this compound apart is its unique combination of the indole and quinazolinone moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-7-15-14(17(22)8-11)10-19-18(20-15)21-12(2)9-13-5-3-4-6-16(13)21/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSLUIKBLCFCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3C(CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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